Cas no 2247108-52-5 (2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1))

2247108-52-5 structure
Nombre del producto:2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1)
2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Propiedades químicas y físicas
Nombre e identificación
-
- (2Z)-but-2-enedioic acid; methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
- 2247108-52-5
- EN300-6475257
- (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
- 2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1)
-
- Renchi: 1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- Clave inchi: IHVCMTKUTMIWCB-BTJKTKAUSA-N
- Sonrisas: O1CCCC1C(CC1C=CC=CC=1)NC.OC(/C=C\C(=O)O)=O
Atributos calculados
- Calidad precisa: 321.15762283g/mol
- Masa isotópica única: 321.15762283g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 6
- Complejidad: 296
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 95.9Ų
2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6475257-0.05g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 0.05g |
$293.0 | 2025-03-15 | |
Enamine | EN300-6475257-1.0g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 1.0g |
$1256.0 | 2025-03-15 | |
Enamine | EN300-6475257-0.5g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 0.5g |
$980.0 | 2025-03-15 | |
Aaron | AR028KLL-1g |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95% | 1g |
$1752.00 | 2025-02-16 | |
Aaron | AR028KLL-50mg |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95% | 50mg |
$428.00 | 2025-02-16 | |
1PlusChem | 1P028KD9-2.5g |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 97% | 2.5g |
$3108.00 | 2024-05-25 | |
Aaron | AR028KLL-5g |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 97% | 5g |
$5037.00 | 2023-12-15 | |
1PlusChem | 1P028KD9-250mg |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 97% | 250mg |
$832.00 | 2024-05-25 | |
Enamine | EN300-6475257-2.5g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 2.5g |
$2464.0 | 2025-03-15 | |
Enamine | EN300-6475257-0.25g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 0.25g |
$623.0 | 2025-03-15 |
2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Literatura relevante
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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